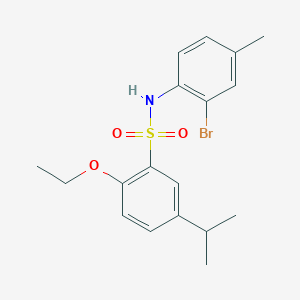
N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
BMS-345541 selectively inhibits the IκB kinase (N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide) complex, which is a key regulator of the NF-κB signaling pathway. The NF-κB signaling pathway plays a critical role in various cellular processes, including inflammation, immune response, and cell survival. The activation of NF-κB signaling pathway requires the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. The N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide complex is responsible for the phosphorylation of IκBα, leading to its degradation and the activation of NF-κB signaling pathway. BMS-345541 inhibits the activity of the N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide complex, leading to the stabilization of IκBα and the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB signaling pathway, the reduction of pro-inflammatory cytokine production, the suppression of autoantibody production, and the inhibition of cancer cell growth. BMS-345541 has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-345541 has several advantages for lab experiments, including its high selectivity for the N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide complex, its well-established synthesis method, and its extensive characterization in various biological assays. However, BMS-345541 also has some limitations, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited stability in biological matrices.
Orientations Futures
There are several future directions for the research on BMS-345541, including the development of more potent and selective N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide inhibitors, the identification of new therapeutic applications for BMS-345541, and the investigation of the molecular mechanisms underlying its anti-cancer and anti-inflammatory effects. In addition, the development of new drug delivery systems and the optimization of the pharmacokinetic properties of BMS-345541 may further enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of BMS-345541 involves several steps, starting with the reaction of 2-bromo-4-methylphenol with ethyl 2-bromoacetate to form the corresponding ester. The ester is then treated with sodium ethoxide to form the corresponding ether, which is further reacted with 2-chloro-5-isopropylbenzenesulfonyl chloride to form BMS-345541. The overall yield of BMS-345541 is around 30%, and the purity of the final product is usually above 95%.
Applications De Recherche Scientifique
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BMS-345541 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In inflammation, BMS-345541 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB signaling pathway. In autoimmune disorders, BMS-345541 has been shown to suppress the production of autoantibodies and to ameliorate the symptoms of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3S/c1-5-23-17-9-7-14(12(2)3)11-18(17)24(21,22)20-16-8-6-13(4)10-15(16)19/h6-12,20H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYPTFBCXBPQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

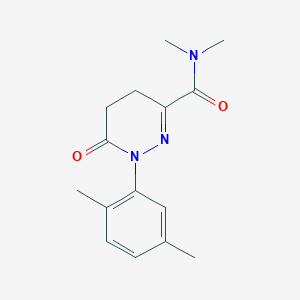
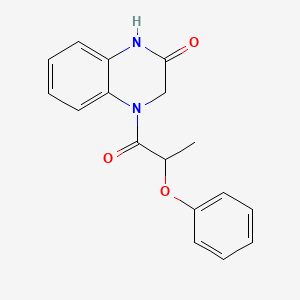
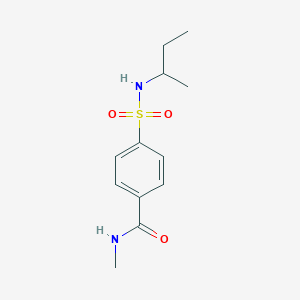
![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)
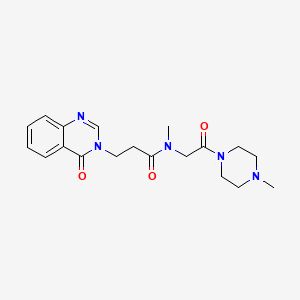
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
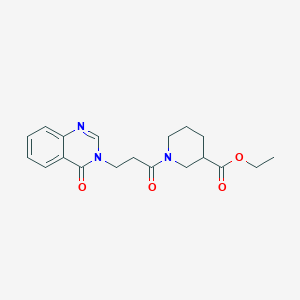
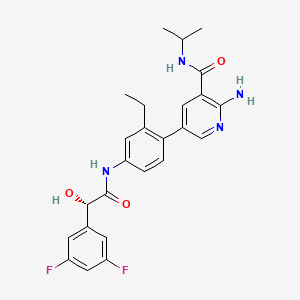
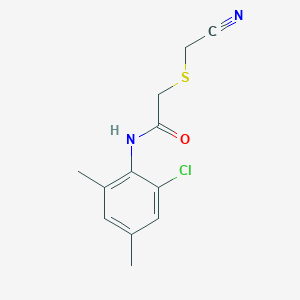
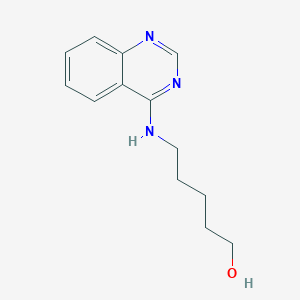
![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
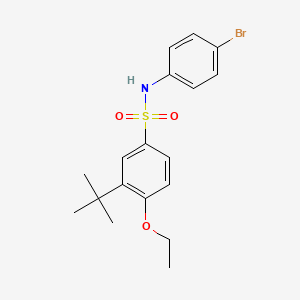
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)